SGC-STK17B-1: A Technical Guide to its Mechanism of Action and Cellular Effects
SGC-STK17B-1: A Technical Guide to its Mechanism of Action and Cellular Effects
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action of SGC-STK17B-1, a potent and selective chemical probe for the Serine/Threonine Kinase 17B (STK17B), also known as DRAK2. This document details the inhibitor's biochemical properties, its effects on cellular signaling pathways, and protocols for key experimental assays.
Core Mechanism of Action
SGC-STK17B-1 is an ATP-competitive inhibitor of STK17B.[1] Its inhibitory action is achieved by binding to the ATP-binding pocket of the STK17B kinase domain, thereby preventing the phosphorylation of its downstream substrates.[1][2] X-ray crystallography has revealed that SGC-STK17B-1 and its analogs bind to STK17B in a unique conformation, which contributes to its high potency and selectivity.[3][4]
STK17B, a member of the Death-Associated Protein Kinase (DAPK) family, is a key regulator of various cellular processes, including apoptosis, autophagy, and T-cell activation.[2][5][6] By inhibiting STK17B, SGC-STK17B-1 serves as a critical tool to investigate the physiological and pathological roles of this "dark" kinase.
Quantitative Data Summary
The potency and selectivity of SGC-STK17B-1 have been characterized through various in vitro and in-cell assays. The following tables summarize the key quantitative data.
| Parameter | Value | Assay | Reference |
| IC50 | 34 nM | Biochemical Assay | [1] |
| Kd | 5.6 nM | Biochemical Assay | [1] |
| Kd | 34 nM | KinaseSeeker Split Luciferase Assay | [5] |
| Cellular IC50 | 190 nM | NanoBRET Target Engagement Assay (HEK293 cells) |
Table 1: Potency of SGC-STK17B-1 for STK17B
| Off-Target | Selectivity (Fold vs. STK17B Kd) | Assay | Reference |
| STK17A (DRAK1) | >30 | KINOMEscan | [5] |
| AURKB | >30 | KINOMEscan | [5] |
| CaMKK2 | >30 | KINOMEscan | [5] |
| CAMKK1 | >100 | KINOMEscan |
Table 2: Selectivity Profile of SGC-STK17B-1
Signaling Pathways Modulated by SGC-STK17B-1
Inhibition of STK17B by SGC-STK17B-1 has been shown to modulate several critical signaling pathways.
T-Cell Activation Pathway
STK17B is a negative regulator of T-cell receptor (TCR) signaling, setting the threshold for T-cell activation.[6] Inhibition of STK17B with small molecules has been shown to enhance T-cell activation, leading to increased production of cytokines such as IL-2 and IFN-γ.[6] One of the proposed mechanisms is the attenuation of intracellular calcium flux downstream of the TCR, which is enhanced upon STK17B inhibition.[6]
Apoptosis and Autophagy
As a member of the DAPK family, STK17B is implicated in the regulation of apoptosis and autophagy.[2][5] Inhibition of STK17B can lead to the activation of apoptotic pathways, promoting programmed cell death in cancer cells.[2] Furthermore, SGC-STK17B-1 can interfere with autophagy, a cellular recycling process that cancer cells can use to survive under stress.[2]
AKT/GSK-3β/Snail Signaling in Cancer
In hepatocellular carcinoma (HCC), STK17B has been shown to promote carcinogenesis and metastasis through the activation of the AKT/GSK-3β/Snail signaling pathway. Inhibition of STK17B can suppress this pathway, leading to a reduction in tumor progression.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of SGC-STK17B-1 are provided below.
KINOMEscan™ Assay for Selectivity Profiling
This assay is a competition-based binding assay used to determine the selectivity of a compound against a large panel of kinases.
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Principle: An active site-directed competition binding assay where a test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag.
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Procedure:
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Prepare a solution of the test compound (e.g., SGC-STK17B-1) at a specified concentration (e.g., 1 µM in 1% DMSO).
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In a multi-well plate, combine the test compound with a panel of 403 wild-type kinases, each tagged with a unique DNA identifier.
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Add beads coated with a broad-spectrum kinase inhibitor.
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Incubate to allow for competitive binding between the test compound and the immobilized ligand to the kinase active site.
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Wash the beads to remove unbound components.
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Elute the bound kinase-DNA conjugates.
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Quantify the amount of each kinase present using qPCR with primers specific for each DNA tag.
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Results are reported as "percent of control," where the control is DMSO. A lower percentage indicates stronger binding of the test compound.
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NanoBRET™ Target Engagement Assay
This is a live-cell assay to measure the apparent affinity of a test compound for a target kinase.
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Principle: This assay uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (donor) and a fluorescently labeled tracer that binds to the kinase's active site (acceptor). A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.
-
Procedure:
-
Transfect HEK293 cells with a plasmid encoding the NanoLuc®-STK17B fusion protein.
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Plate the transfected cells in a multi-well plate.
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Add the NanoBRET™ tracer at a fixed concentration to the cells.
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Add the test compound (SGC-STK17B-1) in a serial dilution.
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Incubate the plate to allow for compound entry and binding equilibrium.
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Add the Nano-Glo® substrate to initiate the luminescent reaction.
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Measure the luminescence at two wavelengths (donor and acceptor emission peaks) using a plate reader.
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Calculate the BRET ratio (acceptor emission / donor emission) and plot against the compound concentration to determine the IC50 value.
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Split Luciferase Complementation Assay for Target Binding
This assay is used to confirm the direct binding of a compound to its target protein.
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Principle: The luciferase enzyme is split into two non-functional fragments (N-terminal and C-terminal). One fragment is fused to the target protein (STK17B), and the other is fused to a protein known to interact with the target. When the two fusion proteins interact, the luciferase fragments are brought into proximity, reconstituting a functional enzyme that produces a luminescent signal upon addition of a substrate. A competing compound will disrupt this interaction, leading to a decrease in luminescence.
-
Procedure:
-
Co-transfect cells with plasmids encoding the STK17B-NLuc and an interacting protein-CLuc fusion.
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Lyse the cells and prepare a cell lysate containing the fusion proteins.
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In a multi-well plate, add the cell lysate.
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Add the test compound (SGC-STK17B-1) at various concentrations.
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Incubate to allow for binding.
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Add the luciferase substrate (e.g., D-luciferin).
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Measure the luminescence using a luminometer.
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A decrease in luminescence indicates that the test compound is binding to STK17B and disrupting the protein-protein interaction.
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Experimental Workflow Visualization
The following diagram illustrates a typical workflow for characterizing a kinase inhibitor like SGC-STK17B-1.
References
- 1. Protein-protein interaction analysis by split luciferase complementation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Split-luciferase Complementation Imaging Assay to Study Protein-protein Interactions in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 4. Analysis of Protein-Protein Interactions by Split Luciferase Complementation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Split-Luciferase Complementation Assay to Detect and Quantify Protein–Protein Interactions in Planta | Springer Nature Experiments [experiments.springernature.com]
- 6. Split-luciferase Complementation Imaging Assay to Study Protein-protein Interactions in Nicotiana benthamiana [bio-protocol.org]
